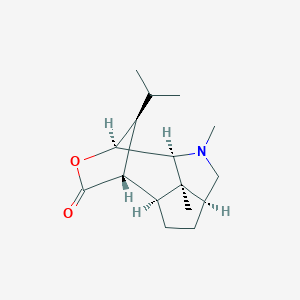

Dendrobine

Description

Dendroban-12-one is a natural product found in Dendrobium linawianum, Dendrobium chrysanthum, and Dendrobium nobile with data available.

Properties

IUPAC Name |

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAHJFGVOCZDEI-UFFNCVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2115-91-5 | |

| Record name | (-)-Dendrobine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2115-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DENDROBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate Biosynthesis of Dendrobine in Orchids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrobine, a sesquiterpenoid alkaloid of significant pharmacological interest, is a characteristic secondary metabolite of several Dendrobium species of orchids. Its complex chemical structure and potent biological activities have spurred considerable research into its biosynthesis, aiming to unlock avenues for sustainable production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the precursor pathways, key enzymatic steps, and genetic regulation. It consolidates current knowledge, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the pathway and associated workflows to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development.

Introduction

Dendrobium orchids have a long history of use in traditional medicine, with their therapeutic effects largely attributed to a diverse array of specialized metabolites. Among these, this compound stands out for its notable pharmacological properties, including analgesic, antipyretic, and neuroprotective effects. The low abundance of this compound in its natural source and the complexities of its chemical synthesis have highlighted the urgent need for alternative production strategies, such as metabolic engineering and synthetic biology approaches. A fundamental prerequisite for these endeavors is a thorough understanding of the native biosynthetic pathway in orchids. This guide synthesizes the current state of knowledge on this compound biosynthesis, providing a technical overview for researchers.

The this compound Biosynthetic Pathway: A Three-Stage Process

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages:

-

Formation of Isoprenoid Precursors: The universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2][3] Both pathways contribute to the pool of IPP and DMAPP required for terpenoid biosynthesis.[1][3]

-

Construction of the Sesquiterpene Skeleton: IPP and DMAPP are condensed to form the C15 precursor, farnesyl diphosphate (FPP). A terpene synthase then catalyzes the complex cyclization of FPP to form the core sesquiterpene skeleton of this compound.[4]

-

Post-Modification of the Sesquiterpene Skeleton: The initial hydrocarbon skeleton undergoes a series of post-modifications, including oxidation, amination, and methylation, to yield the final this compound molecule.[2][5][6] These reactions are catalyzed by a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP450) monooxygenase, aminotransferase, and methyltransferase families.[5][6][7]

Precursor Biosynthesis: The MVA and MEP Pathways

The biosynthesis of the fundamental C5 isoprenoid units, IPP and DMAPP, is a conserved process in plants, occurring in two distinct subcellular compartments.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway commences with the condensation of three molecules of acetyl-CoA.[1] Key enzymes in this pathway include Acetyl-CoA C-acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (MVD).[1][8] Transcriptomic studies in Dendrobium nobile have shown a positive correlation between the expression of AACT, PMK, and MVD genes and this compound accumulation.[2][9]

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: This pathway operates in the plastids and utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.[2][3] The key regulatory enzymes of the MEP pathway are 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[9] Studies have indicated that both the MVA and MEP pathways contribute to the precursor pool for this compound biosynthesis.[1][3]

Formation of the Sesquiterpene Backbone

The C5 units, IPP and DMAPP, are sequentially condensed by farnesyl diphosphate synthase (FPPS) to generate the C15 intermediate, farnesyl diphosphate (FPP). This linear precursor is the substrate for the subsequent cyclization reaction. A specific terpene synthase (TPS) then catalyzes an intricate intramolecular cyclization of FPP to produce the characteristic picrotoxane-type sesquiterpene skeleton of this compound.[4] The exact structure of the initial cyclized intermediate is still under investigation.

Post-Modification Steps

Following the formation of the sesquiterpene backbone, a series of enzymatic modifications are required to produce the final this compound molecule. These "tailoring" reactions are crucial for the bioactivity of the compound. Based on transcriptomic data and the chemical structure of this compound and related alkaloids, these modifications are predicted to involve:

-

Oxidation: Cytochrome P450 monooxygenases (CYP450s) are believed to be responsible for the hydroxylation and subsequent oxidation reactions that form the lactone ring characteristic of the picrotoxane skeleton.[6] Several CYP450 genes have been identified in Dendrobium species and are implicated in this compound biosynthesis.[2][6]

-

Amination: An aminotransferase is proposed to catalyze the introduction of the nitrogen atom, a defining feature of alkaloids. The gene encoding a branched-chain amino acid aminotransferase 2 (BCAT2) has been shown to be upregulated in conjunction with this compound production.[10]

-

Methylation: The final step is likely the N-methylation of the amino group, catalyzed by a methyltransferase. A methyltransferase-like protein 23 (METTL23) has been identified as a strong candidate for this reaction.[11]

Quantitative Data on this compound Biosynthesis

While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available, several studies have provided quantitative insights into the effects of gene overexpression on this compound production.

| Gene(s) Overexpressed | Host Organism | Fold Increase in this compound | Reference |

| CMK, DXR, MCT, STR1, CYP94C1, BCAT2, METTL23 (stacked) | Dendrobium catenatum | ~2-fold | [12] |

| CMEAO | Dendrobium catenatum | ~2-fold | [12] |

| MYB61 (transcription factor) | Dendrobium catenatum | >2-fold | [12] |

| Co-culture with Trichoderma longibrachiatum MD33 | Dendrobium nobile | 9.7-fold | [10] |

Table 1: Quantitative effects of genetic and biological manipulations on this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the quantification of this compound in Dendrobium species.

Objective: To accurately measure the concentration of this compound in plant extracts.

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., Waters XTerra™ RP18, 5 µm, 4.6 x 150 mm)

-

Acetonitrile (HPLC grade)

-

Triethylamine (HPLC grade)

-

Ultrapure water

-

This compound standard

-

Plant material (dried and powdered)

-

Methanol

-

0.22 µm syringe filters

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Extraction: a. Weigh 0.5 g of dried, powdered Dendrobium stem material into a flask. b. Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: a. Mobile Phase: Acetonitrile:Water:Triethylamine (e.g., 21:79:0.05, v/v/v). The exact ratio may require optimization. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Detection Wavelength: 215 nm. e. Injection Volume: 10 µL.

-

Data Analysis: a. Inject the standard solutions to construct a calibration curve of peak area versus concentration. b. Inject the sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.

Objective: To quantify the relative transcript abundance of target genes.

Materials:

-

Dendrobium tissue

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., Actin or Ubiquitin)

Procedure:

-

RNA Extraction: a. Grind ~100 mg of fresh Dendrobium tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

-

qRT-PCR: a. Prepare the reaction mixture containing qRT-PCR master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA template. b. Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

- Initial denaturation: 95°C for 3 min.

- 40 cycles of:

- Denaturation: 95°C for 15 s.

- Annealing: 58-62°C for 20 s (optimize for each primer pair).

- Extension: 72°C for 20 s. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the 2-ΔΔCt method.

Agrobacterium-mediated Transformation of Dendrobium

This protocol provides a general framework for the genetic transformation of Dendrobium to study gene function.

Objective: To introduce and express a gene of interest in Dendrobium.

Materials:

-

Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) carrying a binary vector with the gene of interest and a selectable marker.

-

Dendrobium protocorms or protocorm-like bodies (PLBs).

-

Co-cultivation medium.

-

Selection medium containing an appropriate antibiotic (e.g., hygromycin, kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime).

-

Regeneration medium.

-

Acetosyringone.

Procedure:

-

Agrobacterium Culture: Grow the Agrobacterium strain carrying the desired plasmid in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Infection: a. Pellet the Agrobacterium cells by centrifugation and resuspend them in liquid co-cultivation medium containing acetosyringone (100-200 µM). b. Inoculate the Dendrobium protocorms or PLBs with the Agrobacterium suspension for 30-60 minutes.

-

Co-cultivation: a. Transfer the infected explants to solid co-cultivation medium. b. Incubate in the dark at 22-25°C for 2-3 days.

-

Selection and Regeneration: a. Wash the explants with sterile water containing an antibiotic like cefotaxime to remove excess Agrobacterium. b. Transfer the explants to selection medium containing both a selective agent for the plant and an antibiotic against Agrobacterium. c. Subculture the explants on fresh selection medium every 2-3 weeks. d. Once resistant tissues proliferate, transfer them to regeneration medium to induce shoot and root formation.

-

Confirmation of Transformation: a. Confirm the presence of the transgene in regenerated plantlets using PCR. b. Analyze the expression of the transgene using qRT-PCR or by observing a reporter gene phenotype (e.g., GUS staining).

Conclusion and Future Perspectives

Significant strides have been made in unraveling the biosynthetic pathway of this compound in Dendrobium orchids. The identification of key genes and enzymes from the precursor MVA and MEP pathways, as well as the post-modification steps, has laid a solid foundation for future research. However, several knowledge gaps remain. The precise enzymatic steps in the cyclization of FPP and the subsequent tailoring reactions need to be fully elucidated through in vitro enzyme assays and structural biology. Furthermore, a deeper understanding of the regulatory networks, including the role of transcription factors and the influence of environmental cues, will be crucial for developing effective metabolic engineering strategies. The application of advanced techniques such as isotopic labeling studies and single-cell multi-omics will undoubtedly accelerate the complete elucidation of this intricate pathway, paving the way for the sustainable production of this valuable medicinal compound.

References

- 1. Kinetic Characterization and Phosphoregulation of the Francisella tularensis 1-Deoxy-D-Xylulose 5-Phosphate Reductoisomerase (MEP Synthase) | PLOS One [journals.plos.org]

- 2. Establishment of CRISPR/Cas9 genome editing system in Indonesian orchid Dendrobium lineale Rolfe | International Society for Horticultural Science [ishs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome Analysis of this compound Biosynthesis in Trichoderma longibrachiatum MD33 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CRISPR-Cas9 Mediated Gene Editing Platform Through Callus-to-Plant Regeneration and Functional Analysis of DoALA4─DoALA6 in Dendrobium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances and New Insights in Genome Analysis and Transcriptomic Approaches to Reveal Enzymes Associated with the Biosynthesis of this compound-Type Sesquiterpenoid Alkaloids (DTSAs) from the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]

- 12. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dendrobine alkaloid

An In-depth Technical Guide to the Physical and Chemical Properties of Dendrobine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₆H₂₅NO₂) is a sesquiterpenoid alkaloid of significant interest, primarily isolated from orchids of the Dendrobium genus, most notably Dendrobium nobile Lindl.[1][2][3]. This compound is recognized as the major bioactive component and a chemical marker for the quality control of this traditional medicinal plant[4]. Structurally, it possesses a complex tetracyclic ring system with seven stereogenic centers, making it a challenging target for total synthesis[5]. This compound has garnered substantial attention from the scientific community due to its diverse pharmacological activities, which include neuroprotective, anti-inflammatory, analgesic, anti-cancer, and antiviral effects[1][4][5]. This guide provides a comprehensive overview of its core physical and chemical properties, details key experimental protocols for its study, and visualizes its mechanisms of action.

Physical and Chemical Properties

This compound presents as a colorless to white or yellow crystalline solid at room temperature[1][6]. It is the first sesquiterpene alkaloid identified from Dendrobium nobile and is recommended by the Chinese Pharmacopoeia as the exclusive chemical marker for the quality control of this species[4].

General Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₅NO₂ | [6][7] |

| Molecular Weight | 263.38 g/mol | [6] |

| Appearance | White to yellow, colorless solid; Crystalline powder | [1][6] |

| Melting Point | 135-136 °C | [6] |

| Purity | Commercially available at ≥98% or ≥99% | [1] |

| Solubility | Soluble in DMSO (up to 33.33 mg/mL with sonication), Chloroform, Dichloromethane, Ether, Acetone. Sparingly soluble in Ethanol and Water. | [1] |

| Storage Conditions | Store at 4°C, protected from light. In solvent, stable for 1 month at -20°C or 6 months at -80°C. | [1] |

| CAS Number | 2115-91-5 | [8] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound. The following tables provide complete assignments for ¹H-NMR and ¹³C-NMR spectral data.

Table 1.2.1: ¹H-NMR Spectral Data for this compound (360 MHz, CDCl₃) [6]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-N-CH₃ | 2.45 | s | |

| 3-H | 2.40 | m | |

| 5-H | 2.05 | m | |

| 6-H | 2.95 | m | |

| 7-Hα | 1.85 | m | |

| 7-Hβ | 1.60 | m | |

| 8-H | 2.25 | m | |

| 9-H | 4.83 | dd | 5.0, 10.0 |

| 10-H | 2.68 | d | 5.0 |

| 13-H | 2.15 | m | |

| 14-CH₃ | 1.05 | d | 7.0 |

| 15-CH₃ | 0.95 | d | 7.0 |

| 16-C-CH₃ | 1.08 | s | |

Table 1.2.2: ¹³C-NMR Spectral Data for this compound (CDCl₃) [6]

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 65.5 (t) |

| C-2 | 72.8 (d) |

| C-3 | 44.5 (d) |

| C-4 | 26.5 (t) |

| C-5 | 39.5 (d) |

| C-6 | 43.5 (d) |

| C-7 | 35.0 (t) |

| C-8 | 44.0 (d) |

| C-9 | 82.5 (d) |

| C-10 | 50.0 (d) |

| C-11 | 48.0 (s) |

| C-12 | 176.0 (s) |

| C-13 | 24.5 (d) |

| C-14 | 21.0 (q) |

| C-15 | 18.0 (q) |

| C-16 | 42.5 (q) |

Mass Spectrometry (MS): The molecular ion peak is observed at m/z 263.1880, consistent with the molecular formula C₁₆H₂₅O₂N[6]. A proposed fragmentation pathway involves the initial protonated molecule [M+H]⁺ at m/z 264, which can lose a characteristic fragment to produce a daughter ion at m/z 70[7].

Pharmacological Actions and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-Cancer Activity: Induction of Apoptosis via JNK/p38 Pathway

In non-small cell lung cancer (NSCLC) cells, this compound induces apoptosis, an effect that is enhanced when combined with cisplatin. This action is mediated through the stimulation of the c-Jun NH2-terminal kinase (JNK) and p38 stress signaling pathways[4]. Activation of this cascade leads to changes in the expression of pro-apoptotic proteins like Bax and Bim, triggering the mitochondrial-mediated apoptotic pathway. This results in the release of cytochrome C and subsequent activation of caspases, culminating in programmed cell death[2][4].

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Antiviral Activity: Inhibition of Influenza A Virus Replication

This compound demonstrates potent antiviral activity against influenza A viruses[1]. Its mechanism involves inhibiting the early stages of the viral replication cycle. Specifically, this compound binds to the highly conserved region of the viral nucleoprotein (NP). This interaction restrains the nuclear export of NP and inhibits its oligomerization, critical steps for the formation of new viral ribonucleoprotein complexes (vRNPs) and subsequent viral propagation[1].

Caption: Mechanism of this compound's anti-influenza virus activity.

Metabolic Regulation: Attenuation of Metabolic Associated Fatty Liver Disease (MASLD)

In the context of MASLD, this compound mitigates liver damage by modulating inflammatory and immune responses and affecting lipid metabolism[3]. Network pharmacology and experimental validation have shown that this compound exerts its therapeutic effects by downregulating key pro-inflammatory mediators, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-1β (IL-1B). Furthermore, it inhibits the activity of AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3), two crucial nodes in cell signaling pathways related to inflammation, proliferation, and metabolism[3].

Caption: this compound's inhibitory effects on key targets in MASLD.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro analysis of this compound.

Extraction and Isolation from Dendrobium nobile

This protocol is a synthesized multi-step procedure for obtaining high-purity this compound.

Objective: To extract and purify this compound from dried D. nobile stems.

Methodology: [8]

-

Preparation: Dry the stems of Dendrobium nobile at 60°C and grind them into a coarse powder.

-

Acidic Ethanol Extraction:

-

Add the stem powder to an acidic ethanol solution (e.g., ethanol adjusted with HCl or H₂SO₄). Use a solid-to-liquid ratio of 1:8 to 1:12 (w/v).

-

Heat the mixture to a gentle boil and reflux for 2-4 hours. Repeat the extraction process three times with fresh solvent.

-

Filter the mixture after each extraction and combine the filtrates. Discard the solid residue.

-

-

Ion-Exchange Chromatography:

-

Concentrate the combined filtrate under reduced pressure to remove the ethanol.

-

Load the aqueous concentrate onto a pre-conditioned strong acid cation exchange resin column (e.g., 731-type).

-

Wash the column with deionized water to remove impurities.

-

Elute the bound alkaloids using a basic ethanol solution (e.g., 80% ethanol adjusted to pH 10 with ammonia).

-

-

Solvent Partitioning:

-

Concentrate the eluate to remove ethanol.

-

Adjust the pH of the remaining aqueous solution to be alkaline.

-

Perform a liquid-liquid extraction using an equal volume of chloroform. Collect the organic phase.

-

Concentrate the chloroform extract to yield a crude alkaloid mixture.

-

-

Purification by HPLC:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with a purity of ≥95%.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in herbal extracts.

Objective: To determine the concentration of this compound in a sample extract.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Waters XTerra™ RP18 (150 mm × 3.9 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water:Triethylamine (21:79:0.005, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: Ambient or controlled at 30°C.

-

-

Standard Preparation:

-

Prepare a stock solution of high-purity this compound standard in the mobile phase or methanol.

-

Create a series of calibration standards by serial dilution of the stock solution to cover a linear range (e.g., 30-600 mg/L).

-

-

Sample Preparation:

-

Accurately weigh the powdered plant material or extract.

-

Extract the sample using a suitable method (e.g., sonication or reflux with methanol).

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

In Vitro Apoptosis Assay in A549 Lung Cancer Cells

This protocol outlines the steps to assess the apoptosis-inducing effects of this compound on the A549 human lung adenocarcinoma cell line.

Objective: To quantify this compound-induced apoptosis in A549 cells.

-

Cell Culture:

-

Culture A549 cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Viability (MTT Assay):

-

Seed A549 cells in a 96-well plate (5 x 10³ cells/well) and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 490 nm to determine cell viability and calculate the IC₅₀ value.

-

-

Apoptosis Quantification (Annexin V-FITC/PI Staining):

-

Seed A549 cells in a 6-well plate (3 x 10⁵ cells/well) and allow them to adhere for 24 hours.

-

Treat the cells with this compound at concentrations around the determined IC₅₀ value for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. The cell populations can be distinguished as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

- 1. Anti-influenza A Virus Activity of this compound and Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the mechanism of this compound in treating metabolic associated fatty liver disease based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. CN101735231B - Method for extracting purified this compound from dendrobium stem - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 12. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

Dendrobine molecular formula and molecular weight

An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Biological Activities of a Promising Alkaloid

This technical guide provides a comprehensive overview of dendrobine, a significant alkaloid isolated from orchids of the Dendrobium genus. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular data, detailed experimental methodologies, and known biological signaling pathways associated with this compound.

Core Molecular and Physical Properties

This compound is a sesquiterpenoid alkaloid recognized for its complex tetracyclic ring structure.[1] It is most notably isolated from Dendrobium nobile.[2] The fundamental molecular and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₅NO₂ | [2][3][4][5][6] |

| Molecular Weight | 263.38 g/mol | [2][3][4][5][6] |

| CAS Number | 2115-91-5 | [2][3] |

| Appearance | White to yellow solid; Crystalline | [2][3][4] |

| Melting Point | 135 - 136 °C | [3] |

| Purity | Typically ≥ 95% | [2][4] |

| Solubility | DMSO: 33.33 mg/mL (126.55 mM) (ultrasonic) | [3] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound, as well as protocols for assessing its biological activity.

Extraction and Purification of this compound from Dendrobium nobile

This protocol outlines a common method for the extraction and subsequent purification of this compound to a high degree of purity.

Materials:

-

Dried and powdered stems of Dendrobium nobile

-

Acidic ethanol (pH adjusted to 3-4 with HCl or H₂SO₄)

-

Cation exchange resin (e.g., 731-type strong acid)

-

Ammonia water

-

Ether

-

Chloroform

-

Methanol

-

HPLC system

Protocol:

-

Extraction:

-

Combine the powdered Dendrobium nobile stems with acidic ethanol at a solid-liquid ratio of 1:8 to 1:12 (w/v).

-

Heat the mixture to a gentle boil and maintain for 2-4 hours.

-

Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants from all three extractions.

-

-

Ion Exchange Chromatography:

-

Adsorb the combined extract onto a pre-treated cation exchange resin column.

-

Elute the column to separate this compound from other components.

-

-

Solvent Extraction:

-

Adjust the pH of the eluent from the ion exchange step.

-

Perform successive extractions with chloroform and ether to obtain a crude this compound extract.

-

-

HPLC Purification:

-

Dissolve the crude extract in methanol.

-

Inject the dissolved extract into an HPLC system for final purification. A typical mobile phase is a mixture of acetonitrile, water, and triethylamine (e.g., 21:79:0.005 v/v/v) on a C18 column, with UV detection at 210 nm.[7]

-

Collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent to obtain purified this compound.

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the identity and structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 360 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃ or CD₃OD)

Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton environments within the molecule.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms. The ¹³C NMR spectrum of this compound typically shows 16 distinct carbon signals.[1]

-

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the characteristic tetracyclic structure of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in a sample.

Instrumentation and Reagents:

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column (e.g., Waters XTerra™ RP18, 3.9 mm × 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile, water, and triethylamine (21:79:0.005 v/v/v)

-

This compound standard of known purity

-

Methanol for sample and standard preparation

Protocol:

-

Standard Curve Preparation:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of dilutions from the stock solution to generate a calibration curve over a suitable concentration range (e.g., 30.9-618 mg/L).[7]

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Extract the this compound using an appropriate solvent (e.g., methanol) and dilute to a concentration within the range of the standard curve.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Analysis:

-

Set the HPLC column temperature and flow rate.

-

Set the UV detector to 210 nm.[7]

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

In Vitro Anti-Cancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on cancer cell lines.

Materials:

-

A549 human lung adenocarcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

Protocol:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]

-

Compound Treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plates for 24 to 48 hours in a CO₂ incubator at 37°C.[8]

-

-

MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well.[8]

-

Formazan Solubilization: After the 4-hour incubation with MTT, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.

Anti-Influenza Virus Activity Assay

This protocol outlines a method to assess the antiviral activity of this compound against influenza A virus.

Materials:

-

Influenza A virus strains (e.g., H1N1, H3N2)

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium and reagents

-

This compound

-

Assay for quantifying viral replication (e.g., plaque assay, TCID₅₀, or qRT-PCR)

Protocol:

-

Cell Preparation: Seed MDCK cells in appropriate culture plates and grow to confluence.

-

Infection and Treatment:

-

Infect the confluent MDCK cell monolayers with a known titer of influenza A virus.

-

After a 1-hour viral adsorption period, add varying concentrations of this compound to the culture medium.[9]

-

-

Incubation: Incubate the plates for a suitable period (e.g., 48 hours) to allow for viral replication.[9]

-

Quantification of Viral Inhibition:

-

Collect the cell culture supernatants.

-

Quantify the amount of virus in the supernatants using a suitable method such as a plaque assay to determine viral titers or qRT-PCR to measure viral RNA.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound, which is the concentration that inhibits viral replication by 50%. This compound has shown IC₅₀ values in the low microgram per milliliter range against different influenza A strains.[5]

Biological Activity and Signaling Pathways

This compound exhibits a range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.[3]

Anti-Cancer Mechanism

In non-small cell lung cancer cells (A549), this compound has been shown to induce apoptosis.[2] One of the proposed mechanisms involves the activation of the JNK (c-Jun N-terminal kinase) stress signaling pathway.[10] This activation can sensitize cancer cells to the effects of chemotherapeutic agents like cisplatin.[11]

Anti-Influenza Virus Mechanism

This compound has demonstrated inhibitory effects on the replication of influenza A viruses.[5] Mechanistic studies have revealed that this compound can bind to the highly conserved nucleoprotein (NP) of the virus.[12] This interaction is thought to restrain the nuclear export of the viral NP and its subsequent oligomerization, which are critical steps in the viral replication cycle.[12]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. It is believed to originate from two primary pathways for the synthesis of the isoprene unit, isopentenyl diphosphate (IPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[13][14] These pathways provide the precursors for the formation of the sesquiterpene skeleton, which then undergoes a series of post-modifications to yield the final this compound molecule.[13]

Caption: Putative biosynthetic pathway of this compound.

References

- 1. Frontiers | Enhancing this compound production in Dendrobium nobile through mono-culturing of endophytic fungi, Trichoderma longibrachiatum (MD33) in a temporary immersion bioreactor system [frontiersin.org]

- 2. This compound(2115-91-5) 1H NMR spectrum [chemicalbook.com]

- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. Anti-influenza A Virus Activity of this compound and Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Refined polysaccharide from Dendrobium devonianum resists H1N1 influenza viral infection in mice by activating immunity through the TLR4/MyD88/NF-κB pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Differentiation of Dendrobium officinale and Dendrobium devonianum by Using HPLC Fingerprints, HPLC-ESI-MS, and HPTLC Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Dendrobium Alkaloids: A Technical Guide for Researchers

For centuries, various species of the orchid genus Dendrobium have been a cornerstone of Traditional Chinese Medicine (TCM), revered for their ability to nourish "Yin," clear heat, and bolster the stomach. Modern scientific inquiry has identified alkaloids as a key class of bioactive compounds responsible for these therapeutic effects. This technical guide provides an in-depth overview of the traditional medicinal uses of Dendrobium alkaloids, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers and drug development professionals in exploring their therapeutic potential.

Quantitative Bioactivity Data of Dendrobium Alkaloids and Extracts

The following tables summarize the quantitative data on the pharmacological activities of various Dendrobium alkaloids and extracts, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity

| Alkaloid/Extract | Assay | Cell Line/Model | IC50 Value | Citation(s) |

| (+)-Homocrepidine A | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 3.6 µM | [1] |

| (+)-1 (Octahydroindolizine-type alkaloid) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 3.62 - 16.11 µM | [2] |

| 2 (Octahydroindolizine-type alkaloid) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 3.62 - 16.11 µM | [2] |

| (+)-6 (Octahydroindolizine-type alkaloid) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 3.62 - 16.11 µM | [2] |

| Homocrepidine B | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 Macrophages | 27.6 µM | [3] |

| Dendrobium aphyllum Alkaloid Extract | IL-1, IL-6, TNF-α, PGE2 Secretion | LPS-induced RAW 264.7 Macrophages | - | [4] |

| Dendrobium lindleyi Leaf Extract | Heat-induced Albumin Denaturation | - | 61.79 µg/mL | [5] |

| Dendrobium lindleyi Stem Extract | Heat-induced Albumin Denaturation | - | 112.11 µg/mL | [5] |

Table 2: Anti-cancer Activity

| Alkaloid/Extract | Cell Line | Assay | IC50 Value | Citation(s) |

| Fat-soluble alkaloids from D. nobile | HT-29 (Human Colorectal Cancer) | Apoptosis Induction | 0.72 mg/ml (at 48h) | [6] |

Table 3: Neuroprotective Activity

| Alkaloid/Extract | Model | Effect | Dosage/Concentration | Citation(s) |

| Dendrobium Alkaloids (DNLA) | Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) in rat cortical neurons | Attenuated neuronal damage, decreased apoptosis | 0.025 - 2.5 mg/l | [7] |

| Dendrobium nobile Lindl. Alkaloid (DNLA) | LPS-induced cognitive deficits in rats | Decreased Aβ1–42 in hippocampus | 40 mg/kg (oral administration for 14 days) | [8] |

| Dendrobium nobile Lindl. Alkaloid (DNLA) | Aβ25–35 injection in mice | Attenuated cognitive deficits | 40 mg/kg (oral administration for 19 days) | [8] |

| Dendrobium nobile Lindl. Alkaloid (DNLA) | Primary hippocampal neurons | Reduced APP, BACE1, and Aβ1–42 protein expression | 350 ng/mL | [8] |

| Dendrobium Alkaloids (DNLA) | Cerebral Ischemia-Reperfusion (CIR) in mice | Reduced neurologic deficit score and infarct volume | 0.5 or 5 mg/kg (i.p.) | [9] |

| Dendrobium Alkaloids (DNLA) | OGD/R in HT22 cells | Attenuated neuronal damage | 0.03, 0.3, or 3 mg/ml | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Dendrobium alkaloids.

Extraction and Isolation of Dendrobium Alkaloids

Objective: To extract and purify total alkaloids from Dendrobium plant material.

Materials:

-

Dried and powdered stems of Dendrobium species

-

95% Ethanol

-

Weakly acidic aqueous solution (pH 6)

-

78% Ethanol solution

-

Solid Phase Extraction (SPE) cartridges (e.g., MCX)

-

Methanol

-

Dilute sulfuric acid

-

Bromocresol green

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Initial Extraction:

-

Pulverize the dried Dendrobium stems into a coarse powder.

-

Perform an initial extraction in a weakly acidic aqueous solution (pH 6) at a material-to-liquid ratio of 1:2.5 (W/V) at 58°C for 2 hours. Repeat this step once.

-

Filter the extract and collect the filtrate.

-

The remaining drug residue is then subjected to a secondary extraction with a 78% ethanol solution at the same ratio and conditions.

-

Combine the filtrates from both extraction steps.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting extract in dilute sulfuric acid.

-

Condition an MCX SPE cartridge according to the manufacturer's instructions.

-

Load the acidic extract onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove impurities.

-

Elute the alkaloids from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonia).

-

-

Quantification of Total Alkaloids (Bromocresol Green Colorimetric Method):

-

Prepare a standard curve using a known concentration of an appropriate alkaloid standard (e.g., dendrobine).

-

Mix the eluted alkaloid fraction with a bromocresol green solution.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the total alkaloid content by comparing the absorbance of the sample to the standard curve.

-

-

Isolation of Individual Alkaloids by HPLC:

-

Further purify and isolate individual alkaloids from the total alkaloid extract using a preparative HPLC system.

-

The specific column, mobile phase, and gradient will depend on the target alkaloids.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of Dendrobium alkaloids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Dendrobium alkaloid samples

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the Dendrobium alkaloid samples for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle only) and a positive control (cells treated with LPS only).

-

-

Measurement of Nitrite Concentration:

-

After the incubation period, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition for each concentration of the alkaloid.

-

Determine the IC50 value, which is the concentration of the alkaloid that inhibits NO production by 50%.

-

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To evaluate the cytotoxic effects of Dendrobium alkaloids on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Appropriate cell culture medium with supplements

-

Dendrobium alkaloid samples

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the Dendrobium alkaloid samples for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the alkaloid that reduces cell viability by 50%.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Dendrobium alkaloids are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Anti-Cancer Signaling Pathway of this compound

Caption: this compound-induced apoptosis in cancer cells.

Neuroprotective Signaling Pathway of Dendrobium nobile Lindl. Alkaloids (DNLA)

Caption: Neuroprotective mechanism of DNLA against LPS-induced neuroinflammation.

Biosynthesis Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

This technical guide provides a foundational understanding of the traditional and modern scientific perspectives on Dendrobium alkaloids. Further research is warranted to fully elucidate the therapeutic potential of these fascinating natural compounds.

References

- 1. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory octahydroindolizine alkaloid enantiomers from Dendrobium crepidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms and Active Compounds Polysaccharides and Bibenzyls of Medicinal Dendrobiums for Diabetes Management [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the Phytochemical Profile, Antioxidant Potency, Anti-Inflammatory Effects, and Thrombolytic Activity in Dendrobium lindleyi Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]

- 7. Neuroprotective effects of Dendrobium alkaloids on rat cortical neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential neuroprotection by Dendrobium nobile Lindl alkaloid in Alzheimer's disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendrobium Alkaloids Promote Neural Function After Cerebral Ischemia-Reperfusion Injury Through Inhibiting Pyroptosis Induced Neuronal Death in both In Vivo and In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Dendrobine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrobine is a sesquiterpenoid alkaloid and the primary bioactive compound isolated from the noble orchid, Dendrobium nobile. Traditionally used in herbal medicine, modern scientific investigation has revealed its potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, focusing on its anticancer, neuroprotective, anti-inflammatory, and hepatoprotective properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis and the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.[1][2][3][4][5][6][7][8] The underlying mechanisms often involve the modulation of key cellular signaling pathways, including the PI3K/Akt and JNK pathways.[1][5][9]

Quantitative Data: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |

| 786-O | Renal Cell Carcinoma | CCK-8 | 142.5 µM | [5] |

| A498 | Renal Cell Carcinoma | CCK-8 | 146.5 µM | [5] |

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., 786-O, A498)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Reagent Addition:

-

For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is used to assess cell migration.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or a wound healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in plates and grow to form a confluent monolayer.

-

Creating the "Wound": Create a scratch or gap in the monolayer using a sterile pipette tip or by removing an insert.

-

Treatment: Wash the wells to remove detached cells and add a fresh medium containing the desired concentration of this compound.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a fixation solution, followed by permeabilization to allow entry of the labeling reagents.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Visualization: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.

Signaling Pathways in Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK and p38 MAPK pathways and the modulation of the PI3K/Akt signaling cascade.

This compound-induced apoptotic signaling pathways in cancer cells.

Neuroprotective Activity

This compound exhibits neuroprotective effects, making it a compound of interest for neurodegenerative diseases such as Alzheimer's and Parkinson's.[10][11] It has been shown to activate neuro-synapses and serotonergic pathways.[10]

Quantitative Data: Neuroprotective Effects of this compound

| Model System | Effect | Measurement | Result | Citation(s) |

| 3xTg-AD Mice | Cognitive Improvement | Morris Water Maze | Rescued spatial learning and memory deficits | [12] |

| 3xTg-AD Mice | Synaptic Protection | Dendritic Spine Density | Prevented loss of dendritic spines | [12] |

Experimental Protocols

This technique is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and quantify the protein concentration.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

General workflow for Western blot analysis.

Anti-inflammatory and Hepatoprotective Activities

This compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[13][14] It also exhibits hepatoprotective effects, particularly in the context of metabolic-associated fatty liver disease, by mitigating oxidative stress and inflammation.[15]

Quantitative Data: Anti-inflammatory and Hepatoprotective Effects of this compound

| Activity | Cell/Tissue Model | Assay | Parameter Measured | Result | Citation(s) |

| Anti-inflammatory | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Inhibition with an IC50 of 2.96 µM (for a derivative) | [2] |

| Hepatoprotective | Palmitic Acid-treated HepG2 cells | Colorimetric Assay | Malondialdehyde (MDA) | Significant decrease | [1] |

| Hepatoprotective | Palmitic Acid-treated HepG2 cells | Colorimetric Assay | Superoxide Dismutase (SOD) | Significant increase | [1] |

Experimental Protocols

This assay measures nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production.

Materials:

-

RAW 264.7 macrophage cells

-

LPS (Lipopolysaccharide)

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound for a specified time before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

These assays measure the activity of the antioxidant enzyme superoxide dismutase (SOD) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Materials:

-

Liver tissue homogenates or cell lysates

-

Commercially available SOD and MDA assay kits

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates according to the kit instructions.

-

Assay Performance: Follow the specific protocols provided in the commercial kits for measuring SOD activity and MDA levels. These typically involve colorimetric reactions.

-

Data Analysis: Calculate SOD activity and MDA concentration based on the standard curves and formulas provided in the kits.

Conclusion

The preliminary biological screenings of this compound reveal a compound with multifaceted therapeutic potential. Its demonstrated anticancer, neuroprotective, anti-inflammatory, and hepatoprotective activities warrant further investigation. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug development professionals to design and execute further studies aimed at elucidating the mechanisms of action and evaluating the clinical potential of this compound and its derivatives. The modulation of critical signaling pathways such as PI3K/Akt and JNK underscores its potential as a targeted therapeutic agent. Future research should focus on in vivo efficacy, safety profiling, and pharmacokinetic studies to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Exploring the mechanism of this compound in treating metabolic associated fatty liver disease based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Dendrobium alkaloids prevent Aβ25–35-induced neuronal and synaptic loss via promoting neurotrophic factors expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotna.net [biotna.net]

- 9. Study on Differences in Structure and Anti-Inflammatory Activity of Polysaccharides in Five Species of Dendrobium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.4. Wound-Healing Assay [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. This compound Ameliorates Alzheimer’s Disease-like Pathology and Cognitive Decline in 3 × Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: A neuroprotective Sesquiterpenic Alkaloid for the Prevention and Treatment of Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

Unveiling the Dawn of Dendrobine Pharmacology: A Technical Guide to Early Investigations

For Immediate Release

This technical guide provides a comprehensive analysis of the foundational pharmacological studies of Dendrobine, a prominent alkaloid isolated from the noble orchid, Dendrobium nobile. Primarily drawing from the seminal work of K. K. Chen and A. L. Chen in 1935, this document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the initial characterization of this compound's physiological effects. The guide adheres to stringent data presentation and visualization standards to facilitate a clear and comparative understanding of these early, yet crucial, investigations.

Introduction

This compound, first isolated from the traditional Chinese medicinal herb "Chin-Shih-Hu," has been a subject of scientific inquiry for nearly a century. The initial pharmacological screenings conducted in the 1930s laid the groundwork for understanding its diverse biological activities. These early studies, though lacking the molecular precision of modern research, provided the first quantitative and qualitative assessments of this compound's effects on various physiological systems. This guide revisits these foundational experiments to provide a structured and technically detailed overview for the modern researcher.

Early Pharmacological Effects of this compound

The pioneering research by Chen and Chen in 1935 systematically explored the pharmacological profile of this compound, revealing a range of effects on the central nervous system, cardiovascular system, and smooth muscles. These findings are summarized below, with quantitative data presented for direct comparison.

Central Nervous System Effects

Early studies identified both analgesic and antipyretic properties of this compound, alongside a significant convulsive action at higher doses.

This compound exhibited a weak but discernible analgesic effect in mice and a notable antipyretic effect in rabbits. These findings suggested a potential role for this compound in pain and fever management, which has been explored in more recent research.

A prominent and dose-dependent effect observed in early studies was the induction of convulsions. This central nervous system stimulation was a key characteristic of this compound's toxicological profile and a primary factor in determining its therapeutic window.

Cardiovascular and Muscular Effects

Investigations into the cardiovascular effects of this compound revealed a hypotensive action, while its impact on smooth and cardiac muscle was also noted.

In early experiments on anesthetized animals, this compound administration led to a decrease in blood pressure, indicating a hypotensive effect.

This compound was observed to suppress respiration. Furthermore, studies on isolated tissues demonstrated its inhibitory action on the rabbit intestine and contractile effect on the guinea pig uterus.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data extracted from the early pharmacological studies on this compound.

| Pharmacological Effect | Animal Model | Effective Dose | Reference |

| Analgesic Effect | Mouse | 5 - 15 mg/kg | [Chen & Chen, 1935] |

| Antipyretic Effect | Rabbit | 8.5 mg/kg | [Chen & Chen, 1935] |

| Toxicity Data | Animal Model | Minimum Lethal Dose (MLD) | Reference |

| Intravenous Injection | Mouse | 20 mg/kg | [Chen & Chen, 1935] |

| Intravenous Injection | Rat | 20 mg/kg | [Chen & Chen, 1935] |

| Intravenous Injection | Guinea Pig | 22 mg/kg | [Chen & Chen, 1935] |

| Intravenous Injection | Rabbit | 17 mg/kg | [Chen & Chen, 1935] |

Experimental Protocols of Early Studies

Analgesic Activity Assessment

The assessment of analgesic properties in the 1930s likely involved observing the reaction of animals to a painful stimulus before and after the administration of the test compound. A common method of the time was the tail-flick or hot-plate test.

Fig. 1: Reconstructed workflow for assessing the analgesic effect of this compound.

Antipyretic Activity Assessment

The antipyretic (fever-reducing) effect was likely evaluated by inducing a fever in an animal model, such as a rabbit, and then measuring the change in body temperature after administering this compound.

Fig. 2: Reconstructed workflow for assessing the antipyretic effect of this compound.

Early Insights into Mechanism of Action

The early studies on this compound did not elucidate molecular mechanisms or signaling pathways in the way that contemporary pharmacology does. The focus was on observing and quantifying the physiological responses to the compound. The convulsive action of this compound was a key finding, suggesting a direct or indirect stimulation of the central nervous system. The hypotensive and muscle-relaxant effects pointed towards interactions with the autonomic nervous system and smooth muscle physiology. These initial observations have paved the way for modern research to explore the specific receptors and channels through which this compound exerts its multifaceted effects.

Conclusion

The foundational pharmacological studies of this compound, conducted nearly a century ago, provided the initial glimpses into the complex biological activities of this orchid-derived alkaloid. The analgesic, antipyretic, hypotensive, and convulsant properties identified by early researchers have been instrumental in guiding subsequent investigations. This technical guide, by structuring and visualizing the data and experimental workflows from these pioneering studies, aims to provide a valuable resource for contemporary scientists engaged in the ongoing exploration of this compound's therapeutic potential. The historical context and data presented herein underscore the enduring relevance of these early discoveries in the field of natural product pharmacology.

Navigating the Labyrinth of Nature: An In-depth Technical Guide to the Natural Variations in Dendrobine Content in Dendrobium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural variations of dendrobine, a sesquiterpene alkaloid of significant pharmacological interest, across various species of the Dendrobium genus. Understanding these variations is paramount for the quality control of herbal medicines, the identification of high-yielding species for cultivation, and the exploration of its therapeutic potential in drug development.

Factors Influencing this compound Content

The concentration of this compound in Dendrobium species is not static but is influenced by a complex interplay of genetic and environmental factors.

-

Genetic Determinants : The genetic makeup of a Dendrobium species is the primary determinant of its capacity to produce this compound. Dendrobium nobile is renowned as the principal source of this alkaloid, with the Chinese Pharmacopoeia stipulating a minimum content of 0.4% for medicinal use.[1] In contrast, many other Dendrobium species, such as Dendrobium officinale, contain significantly lower or even undetectable levels of this compound.[2]

-

Geographical Location and Altitude : Environmental conditions associated with different geographical locations play a crucial role. Studies have shown that altitude can positively correlate with this compound content in D. nobile. For instance, specimens collected at an altitude of 692 meters exhibited the highest levels of this compound.[3]

-

Age of the Plant : The developmental stage of the plant also impacts alkaloid accumulation. Research on D. nobile has indicated that the total alkaloid and this compound content can vary with the age of the stems, with some studies suggesting higher concentrations in younger stems.[4]

-

Endophytic Fungi : The symbiotic relationship between Dendrobium plants and endophytic fungi can significantly influence the biosynthesis of this compound. Some endophytic fungi have been shown to enhance the production of this compound in the host plant.[3]

Data Presentation: Comparative this compound and Total Alkaloid Content

The following table summarizes the quantitative data on this compound and total alkaloid content in various Dendrobium species as reported in the scientific literature. It is important to note that direct comparison can be challenging due to variations in analytical methods, plant age, and geographical origin.

| Dendrobium Species | Plant Part | This compound Content (% w/w) | Total Alkaloid Content (% w/w) | Analytical Method | Reference(s) |

| D. nobile | Stem | >0.4% (Pharmacopoeia standard) | Typically around 0.5% | HPLC, UPLC-MS | [1][5][6] |

| D. officinale | Stem | Not detected or very low | 0.0190% - 0.0430% | UPLC-MS, Acid-dye colorimetry | [2][7] |

| D. huoshanense | Stem | - | Higher than D. moniliforme and D. officinale of the same age | UPLC and ICP-MS | [8] |

| D. moniliforme | Stem | - | Lower than D. huoshanense and higher than D. officinale of the same age | UPLC and ICP-MS | [8] |

| D. chrysotoxum | Stem | - | Lower than D. nobile | - | [4] |

| D. fimbriatum | Stem | - | Lower than D. nobile | - | [4] |